molecular formula C7H7ClFN B14000167 2-Chloro-3-fluoro-4-methylaniline

2-Chloro-3-fluoro-4-methylaniline

Cat. No.: B14000167
M. Wt: 159.59 g/mol
InChI Key: SDFKASJXQVVGNG-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-methylaniline is an aromatic amine with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-methylaniline typically involves multi-step processes. One common method includes the nitration of an aromatic compound followed by reduction to form the amine. For instance, starting with 2-chloro-6-nitrotoluene, the compound can be reduced using ammonium polysulfide in ethyl alcohol and dimethylformamide at temperatures between 110-140°C .

Industrial Production Methods: Industrial production methods often involve direct nucleophilic substitution reactions or transition-metal-catalyzed processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-Chloro-3-fluoro-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-4-methylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .

Comparison with Similar Compounds

  • 2-Chloro-4-methylaniline
  • 3-Fluoro-4-methylaniline
  • 2-Fluoro-4-methylaniline
  • 3-Chloro-2-methylaniline

Comparison: Compared to its analogs, 2-Chloro-3-fluoro-4-methylaniline exhibits unique reactivity due to the combined effects of the chlorine, fluorine, and methyl substituents. These substituents influence the compound’s electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-chloro-3-fluoro-4-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3

InChI Key

SDFKASJXQVVGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)Cl)F

Origin of Product

United States

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